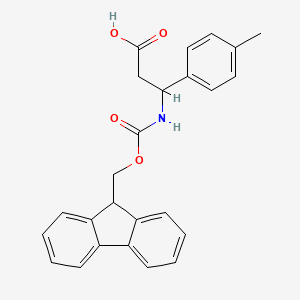

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd

Descripción general

Descripción

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides that incorporate non-standard amino acids, providing researchers with a versatile tool for creating complex peptide structures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 3-(4-methylphenyl)-3-amino-propionic acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid.

Industrial Production Methods

In an industrial setting, the production of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The deprotected amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, using coupling reagents such as HATU, DIC, or EDCI.

Substitution Reactions: The aromatic ring of the 4-methylphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HATU, DIC, or EDCI in the presence of a base such as DIPEA.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Deprotection: 3-(4-methylphenyl)-3-amino-propionic acid.

Coupling: Peptides incorporating the 3-(4-methylphenyl)-3-amino-propionic acid residue.

Substitution: Functionalized derivatives of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid.

Aplicaciones Científicas De Investigación

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid has a wide range of applications in scientific research:

Peptide Synthesis: It is used in the synthesis of peptides that incorporate non-standard amino acids, enabling the study of peptide structure and function.

Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific protein-protein interactions.

Biological Studies: Researchers use this compound to create peptides for studying enzyme-substrate interactions, receptor binding, and other biological processes.

Material Science: It is used in the development of peptide-based materials with unique properties, such as hydrogels and nanomaterials.

Mecanismo De Acción

The mechanism of action of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions. The 4-methylphenyl group can also influence the peptide’s properties, such as its hydrophobicity and binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

N-Fmoc-DL-3-(4-chlorophenyl)-3-amino-propionic acid: Similar structure but with a chlorine substituent on the aromatic ring.

N-Fmoc-DL-3-(4-nitrophenyl)-3-amino-propionic acid: Similar structure but with a nitro group on the aromatic ring.

N-Fmoc-DL-3-(4-methoxyphenyl)-3-amino-propionic acid: Similar structure but with a methoxy group on the aromatic ring.

Uniqueness

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific hydrophobic characteristics to the peptide. This can influence the peptide’s folding, stability, and interactions with other molecules, making it a valuable tool for researchers studying peptide structure and function.

Actividad Biológica

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid, commonly referred to as Fmoc-4-methyl-β-phenylalanine, is an unnatural amino acid that has garnered significant attention in various fields of biomedical research, particularly in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial in solid-phase peptide synthesis (SPPS). The Fmoc group enhances the stability of the amino acid during synthesis while allowing for selective deprotection when required. The molecular formula is with a molecular weight of 245.31 g/mol .

Applications in Research

1. Peptide Synthesis

- The compound is extensively used as a building block in SPPS, enabling the formation of complex peptides. Its stability under various conditions makes it ideal for synthesizing peptides with specific biological activities .

2. Drug Development

- N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid plays a role in developing peptide-based drugs. Its unique structure can enhance the bioactivity and selectivity of therapeutic peptides, making it a valuable asset in pharmaceutical research .

3. Bioconjugation

- The compound is utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is particularly important in improving the efficacy of diagnostics and therapeutics .

4. Neuroscience Research

- In neuroscience, it aids in synthesizing neuropeptides that are critical for exploring neurological pathways and developing treatments for neurological disorders .

Research indicates that N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds derived from this amino acid can induce apoptosis in cancer cells by disrupting cell cycle progression . For instance, a related compound demonstrated potent antitumor activity against various cancer cell lines, including HepG2 and A549 cells.

- Neuroprotective Effects : The amino acid's derivatives have been investigated for their potential neuroprotective properties, which could lead to advancements in treating neurodegenerative diseases .

Case Studies

A notable case study involved the synthesis of cyclic peptides using N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid as a building block. These cyclic peptides showed enhanced protease resistance and binding affinity to specific receptors involved in cancer cell proliferation .

Comparative Data Table

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HepG2 | 6.92 | Induces apoptosis by cell cycle arrest |

| Study 2 | A549 | 8.99 | Disruption of mitochondrial function |

| Study 3 | DU145 | 7.89 | Protease resistance leading to enhanced bioactivity |

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNBKPSESKXKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374680 | |

| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-08-6 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.